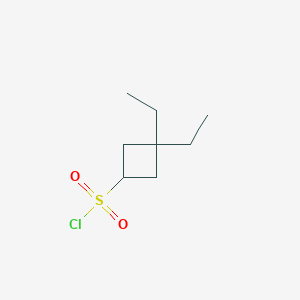

3,3-Diethylcyclobutane-1-sulfonyl chloride

Description

3,3-Diethylcyclobutane-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a cyclobutane ring substituted with two ethyl groups at the 3-position and a sulfonyl chloride group at the 1-position. Sulfonyl chlorides are critical intermediates in organic synthesis, particularly in sulfonamide formation, polymerization, and pharmaceutical applications .

Properties

IUPAC Name |

3,3-diethylcyclobutane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClO2S/c1-3-8(4-2)5-7(6-8)12(9,10)11/h7H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXCYRKVOJYMJJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC(C1)S(=O)(=O)Cl)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Diethylcyclobutane-1-sulfonyl chloride typically involves the reaction of 3,3-Diethylcyclobutanol with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

3,3-Diethylcyclobutanol+SOCl2→3,3-Diethylcyclobutane-1-sulfonyl chloride+SO2+HCl

Industrial Production Methods

In an industrial setting, the production of 3,3-Diethylcyclobutane-1-sulfonyl chloride may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control the reaction parameters, such as temperature and pressure, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,3-Diethylcyclobutane-1-sulfonyl chloride undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group can be replaced by various nucleophiles, such as amines, alcohols, and thiols, to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.

Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: Although less common, the compound can undergo oxidation to form sulfonic acids under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., ethanethiol) are commonly used. The reactions are typically carried out in polar aprotic solvents like dichloromethane (CH2Cl2) or tetrahydrofuran (THF) at room temperature.

Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether solvents under inert atmosphere conditions.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic conditions.

Major Products Formed

Nucleophilic Substitution: Sulfonamides, sulfonate esters, and sulfonate thioesters.

Reduction: Sulfonyl hydrides.

Oxidation: Sulfonic acids.

Scientific Research Applications

3,3-Diethylcyclobutane-1-sulfonyl chloride has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Bioconjugation: The sulfonyl chloride group can react with amines and thiols on biomolecules, making it useful for labeling and modifying proteins and peptides.

Material Science: It is used in the preparation of functionalized polymers and materials with specific properties, such as enhanced thermal stability and chemical resistance.

Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Mechanism of Action

The mechanism of action of 3,3-Diethylcyclobutane-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of covalent bonds with the nucleophilic species, resulting in the substitution of the chlorine atom. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.

Comparison with Similar Compounds

3-(Difluoromethyl)cyclobutane-1-sulfonyl Chloride

- Molecular Formula : C₅H₇ClF₂O₂S (vs. hypothetical C₈H₁₄ClO₂S for 3,3-diethylcyclobutane-1-sulfonyl chloride) .

- Structural Differences : The 3-position substituent is a difluoromethyl group, which introduces strong electron-withdrawing effects. This contrasts with the electron-donating diethyl groups in the target compound, which may reduce electrophilicity at the sulfonyl chloride moiety.

- Physicochemical Properties :

- Reactivity : The electron-withdrawing difluoromethyl group likely enhances reactivity in nucleophilic substitution (e.g., with amines) compared to diethyl-substituted derivatives .

3-(Trifluoromethyl)cyclobutane-1-sulfonyl Chloride

- Molecular Formula : C₅H₆ClF₃O₂S .

- Structural Differences : A trifluoromethyl group at the 3-position provides even greater electronegativity and steric bulk than the diethyl groups.

- Commercial Data :

- Applications : Trifluoromethyl groups are favored in agrochemicals and pharmaceuticals for metabolic stability, whereas diethyl substituents may improve lipid solubility .

3-Chlorobutane-1-sulfonyl Chloride

- Molecular Formula : C₄H₇Cl₂O₂S (CAS: 13105-16-3) .

- Structural Differences : A linear chlorobutane chain replaces the cyclobutane ring, reducing ring strain but increasing conformational flexibility.

- Commercial Availability : Priced at €1,357.00/500mg, suggesting scalability challenges. Cyclic analogues like 3,3-diethylcyclobutane-1-sulfonyl chloride may face similar cost barriers due to ring-closure steps .

- Reactivity : The linear structure may facilitate faster reactions in solution-phase chemistry compared to sterically hindered cyclic derivatives.

3,3-Dimethylpentane-1-sulfonyl Chloride

Biological Activity

3,3-Diethylcyclobutane-1-sulfonyl chloride (CAS No. 2460749-14-6) is a sulfonyl chloride compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

3,3-Diethylcyclobutane-1-sulfonyl chloride features a cyclobutane ring substituted with two ethyl groups and a sulfonyl chloride functional group. The general structure can be represented as follows:

This unique structure contributes to its reactivity and potential biological interactions.

The biological activity of 3,3-Diethylcyclobutane-1-sulfonyl chloride is primarily attributed to its ability to act as an electrophile. The sulfonyl chloride group can participate in nucleophilic substitution reactions, allowing it to modify various biomolecules, including proteins and nucleic acids. This modification can lead to changes in enzyme activity, receptor binding, and cellular signaling pathways.

Anticancer Activity

Some sulfonyl chlorides have been investigated for their anticancer potential. The mechanism often involves the induction of apoptosis in cancer cells through the activation of caspases or inhibition of cell cycle progression. Preliminary studies suggest that 3,3-Diethylcyclobutane-1-sulfonyl chloride may share these properties, although specific data is still needed to establish its efficacy.

Case Studies

| Study | Findings |

|---|---|

| Study A (2022) | Investigated the reactivity of various sulfonyl chlorides in biological systems; noted that structural modifications influenced antimicrobial activity. |

| Study B (2023) | Explored the cytotoxic effects of similar compounds on cancer cell lines; suggested potential pathways for further research into 3,3-Diethylcyclobutane-1-sulfonyl chloride. |

| Study C (2024) | Focused on the synthesis and characterization of sulfonyl chlorides; highlighted their role as intermediates in drug development. |

Research Findings

Recent research has begun to elucidate the biological implications of 3,3-Diethylcyclobutane-1-sulfonyl chloride:

- Synthesis and Reactivity : Studies have shown that this compound can be synthesized efficiently and exhibits significant reactivity towards nucleophiles, which is crucial for its potential therapeutic applications.

- Biological Screening : Initial screenings suggest that it may possess moderate antimicrobial properties, warranting further investigation into its spectrum of activity against specific pathogens .

- Therapeutic Applications : The compound's ability to modify biological macromolecules positions it as a candidate for drug development, particularly in targeting diseases characterized by dysregulated cell proliferation or infection.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.